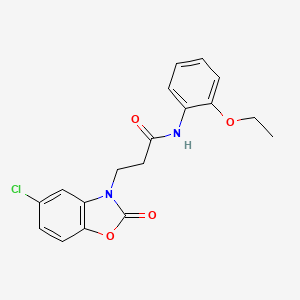

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-ethoxyphenyl)propanamide

Description

3-(5-Chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-ethoxyphenyl)propanamide is a benzoxazole-derived propanamide compound characterized by a 5-chloro-substituted benzoxazolone core linked to a propanamide chain terminating in a 2-ethoxyphenyl group.

Properties

IUPAC Name |

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-ethoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4/c1-2-24-15-6-4-3-5-13(15)20-17(22)9-10-21-14-11-12(19)7-8-16(14)25-18(21)23/h3-8,11H,2,9-10H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPMDVYOQBWOMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-ethoxyphenyl)propanamide typically involves the following steps:

Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

Amidation: The final step involves the reaction of the chlorinated benzoxazole with 2-ethoxyphenylpropanoic acid or its derivative in the presence of coupling reagents like EDCI or DCC to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl moiety, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the 5-position of the benzoxazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, benzoxazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-ethoxyphenyl)propanamide would need to be determined through experimental studies.

Medicine

Potential medicinal applications could include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it might interact with biological macromolecules in a unique way, offering opportunities for drug discovery.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and reactivity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzoxazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzoxazole-Based Propanamides

| Compound Name | Benzoxazole Substituent | Amide Substituent | Reported Biological Activity |

|---|---|---|---|

| Target Compound | 5-Chloro-2-oxo | N-(2-ethoxyphenyl) | Not explicitly reported in evidence |

| Compound 26 (Ev2) | 5-Chloro | N-(4-(5-chlorobenzoxazol-2-yl)phenyl) | Not specified |

| 3-(5-Chloropyridin-2-yl)amino derivatives (Ev6) | 5-Chloropyridin-2-yl | Varied carbamoyl/thiocarbamoyl | Antioxidant, antibacterial |

- Chlorine Position and Ring System : The target compound’s 5-chloro substitution on the benzoxazole contrasts with the 5-chloropyridinyl group in ’s derivatives. Pyridine-containing analogs (e.g., compound 3 in ) exhibit stronger free radical scavenging activity, suggesting that nitrogen-containing heterocycles may enhance antioxidant properties compared to benzoxazoles .

- Amide Modifications: The 2-ethoxyphenyl group in the target compound differs from the 4-(5-chlorobenzoxazol-2-yl)phenyl group in ’s compound 24.

Propanamide Derivatives with Heterocyclic Cores

Table 2: Comparison of Propanamide Compounds with Diverse Heterocycles

| Compound Name | Heterocycle | Key Substituents | Biological Activity |

|---|---|---|---|

| Target Compound | Benzoxazolone | 5-Chloro, 2-ethoxyphenyl | Not explicitly reported |

| Thiazolidinone derivative (Ev7) | Thiazole/Thiazolidinone | 2-Chlorophenyl, 4-methoxybenzyl | Antimicrobial (inferred from Ev7) |

| Compound 5a (Ev5) | Propargyl amide | 4-Methoxyphenyl, propargyl | Not specified |

- Heterocycle Influence: The benzoxazolone core in the target compound differs electronically from the thiazolidinone-thiazole system in ’s compound. Thiazole derivatives often exhibit enhanced antimicrobial activity due to sulfur’s electronegativity, which may improve membrane penetration compared to benzoxazoles .

- Substituent Effects: The 2-ethoxyphenyl group in the target compound contrasts with the 4-methoxybenzyl group in ’s derivative.

Biological Activity

3-(5-Chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-ethoxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 304.73 g/mol. Its structure features a benzoxazole moiety, which has been implicated in various biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds exhibit varying levels of antimicrobial activity. A study highlighted that certain substituted benzoxazole derivatives showed selective activity against Gram-positive bacteria, such as Bacillus subtilis, while exhibiting less activity against Gram-negative strains like Escherichia coli . The minimal inhibitory concentrations (MIC) for active compounds ranged significantly, demonstrating the influence of substituents on the benzoxazole ring.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | MIC (µg/mL) | Active Against |

|---|---|---|

| Compound 1 | 12 | Bacillus subtilis |

| Compound 2 | 25 | Escherichia coli |

| Compound 3 | 8 | Bacillus subtilis |

| Compound 4 | 30 | Pichia pastoris |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has also been explored extensively. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. One study reported that specific derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . The mechanism of action often involves apoptosis induction and interaction with key proteins involved in cell cycle regulation.

Case Study: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxic effects of several benzoxazole derivatives on A-431 and Jurkat cell lines, it was found that one derivative exhibited an IC50 value significantly lower than that of doxorubicin, indicating a promising anticancer profile .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence and position of substituents on the benzoxazole ring are critical for enhancing biological activity. Electron-donating groups generally increase antimicrobial and anticancer efficacy. For example:

- Methoxy groups at specific positions significantly enhance activity.

- Chlorine substitutions have been shown to improve potency against certain bacteria and cancer cells .

Table 2: Influence of Substituents on Biological Activity

| Substituent | Position | Effect on Activity |

|---|---|---|

| Methoxy | Para | Increases activity |

| Chlorine | Meta | Enhances potency |

| Ethoxy | Ortho | Moderate effect |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.